

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyladenosine

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Compound of Interest

Compound Name: 1-Methyladenosine (Standard)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 1-Methyladenosine (m1A), a modified purine nucleoside critical to various biological processes. The information is tailored for professionals in research and drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of its biological context and analytical workflows.

Introduction to 1-Methyladenosine

1-Methyladenosine is a post-transcriptional modification found in various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA).^[1] The methylation occurs at the N1 position of the adenine base, a modification that imparts a positive charge at neutral pH and significantly influences RNA structure, stability, and function by altering its hydrogen-bonding capabilities.^{[2][3][4]} This modification is catalyzed by specific methyltransferases ("writers") and can be reversed by demethylases ("erasers").^{[5][6]} The biological significance of m1A is vast, playing roles in the correct folding of tRNA, regulating mRNA translation, and its dysregulation has been implicated in various diseases, making it a key area of interest in epitranscriptomics and therapeutic development.^{[1][7]}

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of 1-Methyladenosine, providing a consolidated resource for easy reference and comparison.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₅ N ₅ O ₄	[5] [8] [9]
Molecular Weight	281.27 g/mol	[8] [9]
Monoisotopic Mass	281.11240398 Da	[8] [9]
Physical Description	Crystalline solid	[5]
Melting Point	>217°C (decomposes)	[7]
pKa	8.25	[2]
XLogP3	-1.0	[8] [9]
Polar Surface Area	127 Å ²	[8] [9]

Table 2: Solubility Data

Solvent	Solubility	Source(s)
DMSO	20 mg/mL	[5]
DMF	5 mg/mL	[5]
PBS (pH 7.2)	10 mg/mL	[5]
Water	4.72 mg/mL (with sonication, warming, and pH adjustment to 3)	[10]

Table 3: Spectroscopic and Spectrometric Data

Technique	Parameter	Value	Source(s)
UV/Vis Spectroscopy	λ_{max} (in PBS, pH 7.2)	259 nm	[5]
Mass Spectrometry	Collision Cross Section $[M+H]^+$	164.21 Å ²	
Mass Spectrometry	Collision Cross Section $[M-H]^-$	159.213 Å ²	

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties of nucleosides like 1-Methyladenosine.

Melting Point Determination

The melting point is determined to assess the purity of the compound. A sharp melting range typically indicates high purity, whereas impurities lead to a depressed and broader melting range.

- Apparatus: Digital melting point apparatus (e.g., DigiMelt or Mel-Temp).
- Procedure:
 - A small, dry sample of 1-Methyladenosine is finely ground and packed into a capillary tube to a height of 1-2 mm.[11]
 - The tube is placed into the heating block of the apparatus.[12][13]
 - For an unknown compound, a rapid heating ramp (10-20°C/minute) is used to find an approximate melting range.[12]
 - A second, fresh sample is then heated slowly. The starting temperature is set to ~15-20°C below the approximate melting point.[14]
 - The heating rate is reduced to 1-2°C per minute to allow for thermal equilibrium.[12][15]

- The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid mass turns to liquid (completion) are recorded as the melting range.
[11]

pKa Determination by UV-Vis Spectrophotometry

This method measures the change in UV absorbance of 1-Methyladenosine across a range of pH values to determine its acid dissociation constant (pKa). The presence of a chromophore near the ionization center is essential.[16]

- Apparatus: UV-Vis spectrophotometer with a microplate reader.
- Procedure:
 - A stock solution of 1-Methyladenosine is prepared in a suitable solvent (e.g., DMSO).[16]
 - A series of buffer solutions with constant ionic strength (e.g., 0.1 M) and varying pH values (e.g., spanning from pH 3 to 12) are prepared.[16]
 - A fixed volume of the stock solution is added to each buffer in a 96-well microtiter plate.
[16]
 - The UV-Vis spectrum (e.g., 230–500 nm) of each well is recorded.[16]
 - The absorbance at one or more wavelengths where the protonated and deprotonated species show different absorbances is plotted against pH.[17]
 - The resulting titration curve is fitted to the Henderson-Hasselbalch equation or analyzed for its inflection point, which corresponds to the pKa.[18]

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

- Apparatus: Orbital shaker in a temperature-controlled environment, centrifuge, analytical balance, and a method for quantification (e.g., UV-Vis spectroscopy or HPLC).

- Procedure:
 - An excess amount of solid 1-Methyladenosine is added to a vial containing the solvent of interest (e.g., water, PBS, DMSO).[\[19\]](#)
 - The vial is sealed and agitated in a shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).[\[19\]](#)
 - The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
 - The concentration of 1-Methyladenosine in the clear supernatant is measured using a validated analytical method like UV-Vis spectroscopy (at its λ_{max}) or HPLC.
 - The determined concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

UV-Vis Spectroscopy for λ_{max} Determination

This protocol determines the wavelength of maximum absorbance (λ_{max}), a characteristic property used for quantification.

- Apparatus: UV-Vis spectrophotometer.
- Procedure:
 - A dilute solution of 1-Methyladenosine is prepared in the solvent of interest (e.g., PBS, pH 7.2).
 - The spectrophotometer is blanked using the same solvent.
 - The sample is placed in a cuvette, and the absorbance is scanned across a range of UV wavelengths (e.g., 200-400 nm).[\[20\]](#)
 - The wavelength at which the highest absorbance value is recorded is the λ_{max} .[\[21\]](#) This value is crucial for quantitative analysis based on the Beer-Lambert law.[\[22\]](#)

LC-MS/MS for Structural Confirmation and Quantification

Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and specific method for identifying and quantifying modified nucleosides like m1A in complex biological samples.[\[23\]](#)[\[24\]](#)

- Apparatus: An ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.[\[2\]](#)[\[25\]](#)
- Procedure:
 - Sample Preparation: RNA is enzymatically digested to its constituent nucleosides.[\[24\]](#) The resulting nucleoside mixture is prepared for injection.
 - Chromatographic Separation: The sample is injected onto a C18 reverse-phase column. A gradient elution is performed using a mobile phase system, typically consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[\[2\]](#)[\[25\]](#)
 - Mass Spectrometric Detection: The eluent is introduced into the ESI source. Detection is performed in positive ion mode. For quantification, Multiple Reaction Monitoring (MRM) is used, monitoring the specific transition from the precursor ion (the protonated molecule $[M+H]^+$) to a characteristic product ion (resulting from the loss of the ribose sugar).[\[2\]](#) For identification, high-resolution mass spectra are acquired.

1D and 2D NMR Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within the 1-Methyladenosine molecule.

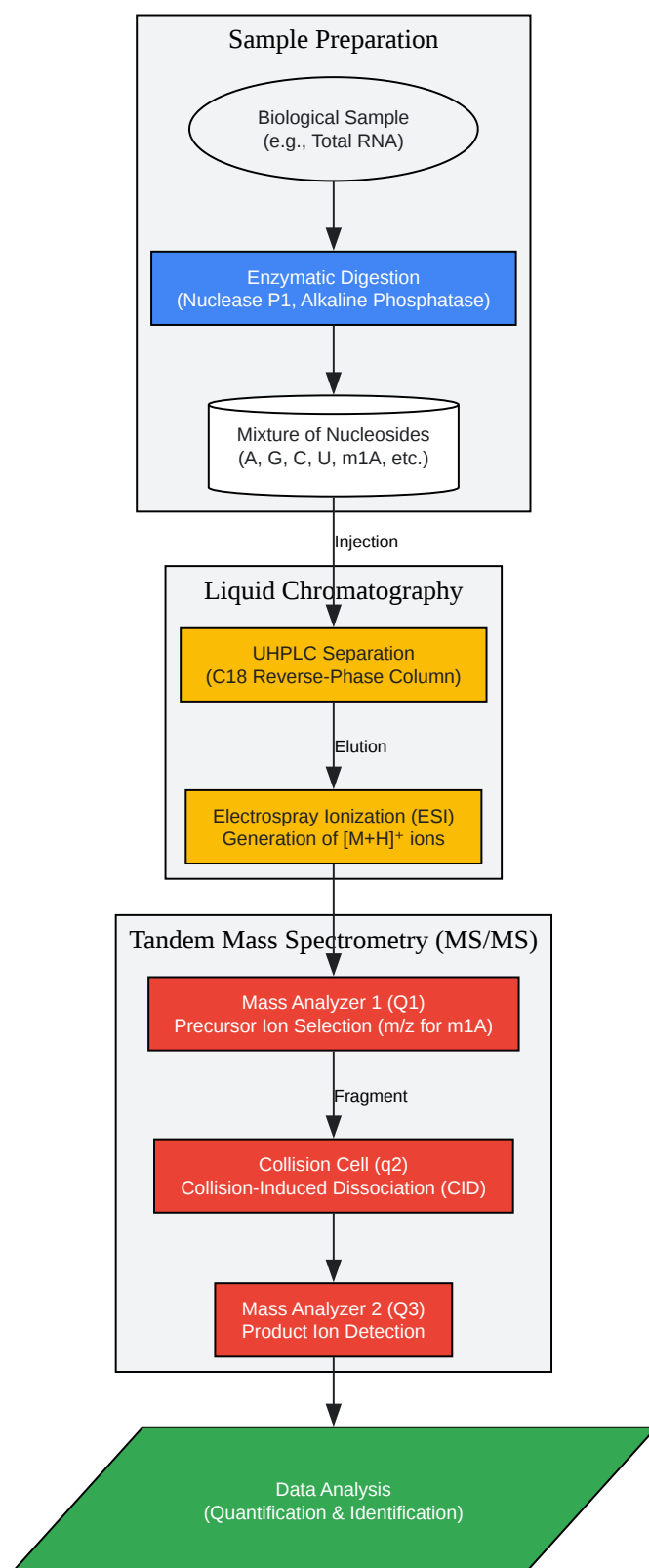
- Apparatus: High-field NMR spectrometer (e.g., 300-600 MHz).
- Procedure:
 - Sample Preparation: A few milligrams of 1-Methyladenosine are dissolved in a deuterated solvent (e.g., D_2O or $DMSO-d_6$).

- 1D NMR (^1H and ^{13}C): A standard 1D proton (^1H) NMR spectrum is acquired first to assess purity and observe the chemical shifts, integrations, and coupling patterns of the protons. [26] A 1D carbon (^{13}C) spectrum is then acquired to identify the chemical shifts of all carbon atoms.
- 2D NMR (COSY, HSQC):
 - COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other (typically through 2-3 bonds), revealing the connectivity of protons within the ribose sugar ring. [26][27]
 - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, allowing for unambiguous assignment of both proton and carbon signals. [28]
- Data Processing: The acquired data is Fourier transformed and phased. Chemical shifts are referenced to an internal standard. The combination of 1D and 2D spectra allows for the complete assignment of all proton and carbon resonances in the molecule. [26]

Mandatory Visualizations

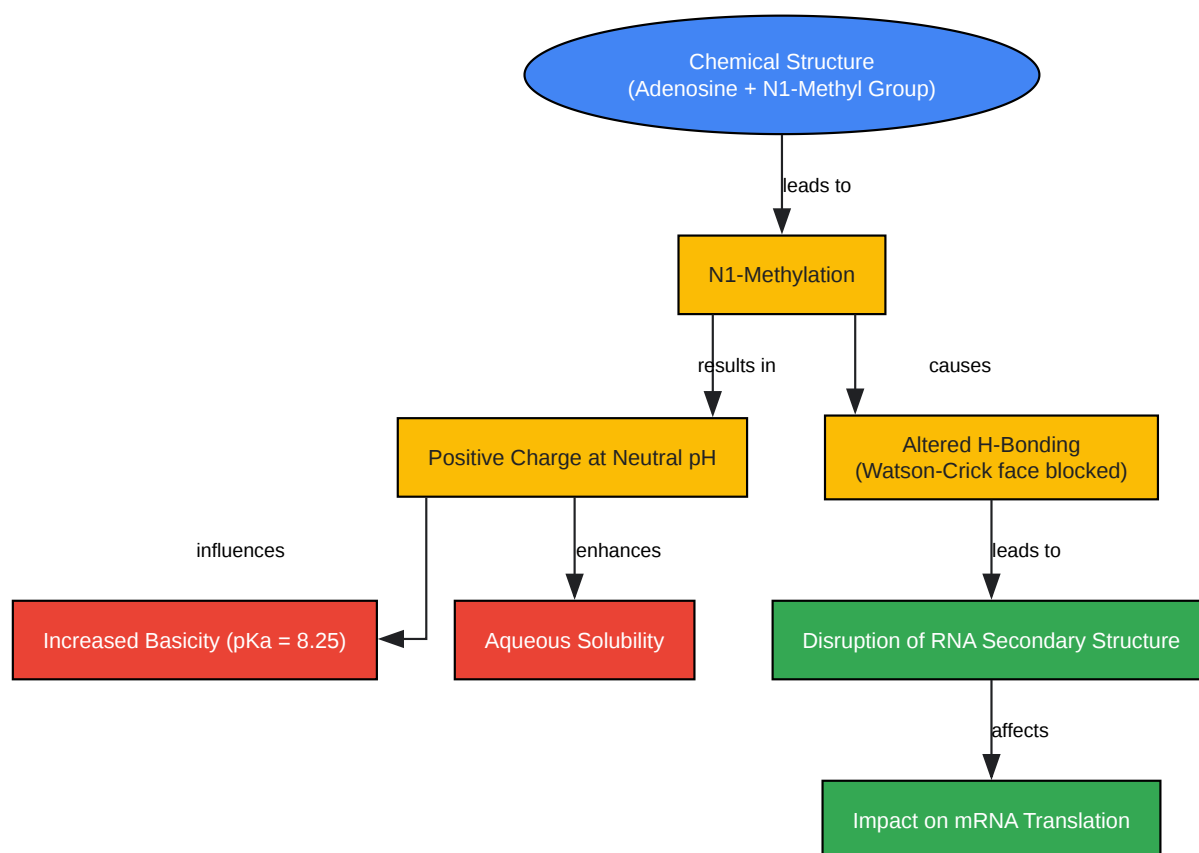
The following diagrams illustrate the biological context and analytical workflow related to 1-Methyladenosine.

Caption: The "Writers, Erasers, and Readers" paradigm for 1-Methyladenosine (m1A) RNA modification.



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Caption: A generalized experimental workflow for the analysis of 1-Methyladenosine by LC-MS/MS.



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